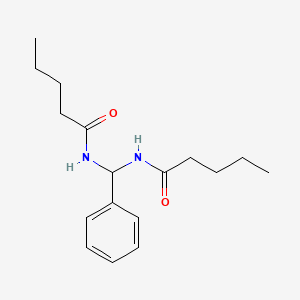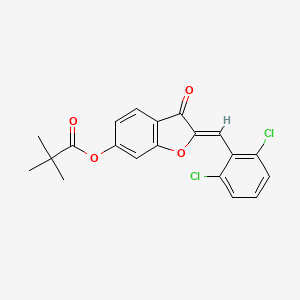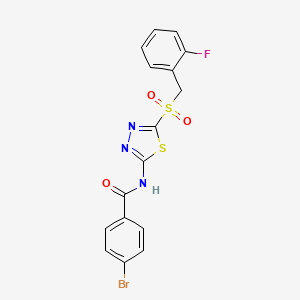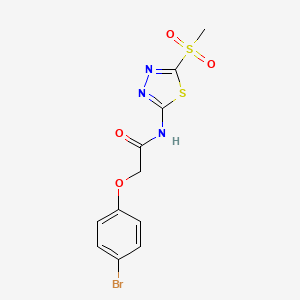![molecular formula C24H17FN4O4S2 B12204388 (4E)-1-{5-[(2-fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-4-[hydroxy(5-methylfuran-2-yl)methylidene]-5-(pyridin-4-yl)pyrrolidine-2,3-dione](/img/structure/B12204388.png)
(4E)-1-{5-[(2-fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-4-[hydroxy(5-methylfuran-2-yl)methylidene]-5-(pyridin-4-yl)pyrrolidine-2,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (4E)-1-{5-[(2-fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-4-[hydroxy(5-methylfuran-2-yl)methylidene]-5-(pyridin-4-yl)pyrrolidine-2,3-dione is a complex organic molecule that features a variety of functional groups, including a thiadiazole ring, a pyrrolidine-2,3-dione core, and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-1-{5-[(2-fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-4-[hydroxy(5-methylfuran-2-yl)methylidene]-5-(pyridin-4-yl)pyrrolidine-2,3-dione typically involves multiple steps:
Formation of the Thiadiazole Ring: This can be achieved by reacting a suitable precursor with sulfur and nitrogen sources under controlled conditions.
Attachment of the 2-Fluorobenzyl Group: This step involves the nucleophilic substitution of a halogenated benzyl compound with a thiol group.
Construction of the Pyrrolidine-2,3-dione Core: This is often done through cyclization reactions involving dicarbonyl compounds.
Introduction of the Pyridine Ring: This can be achieved via coupling reactions, such as Suzuki or Heck coupling.
Final Assembly: The final step involves the condensation of the intermediate compounds to form the target molecule.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring.
Reduction: Reduction reactions can occur at the carbonyl groups in the pyrrolidine-2,3-dione core.
Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in transition metal catalysis.
Materials Science: It can be incorporated into polymers to enhance their properties.
Biology
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes due to its complex structure.
Drug Development: It has potential as a lead compound for developing new pharmaceuticals.
Medicine
Antimicrobial Activity: The compound may exhibit antimicrobial properties.
Cancer Research: It could be investigated for its potential anti-cancer effects.
Industry
Chemical Sensors: The compound can be used in the development of chemical sensors due to its unique electronic properties.
Mechanism of Action
The mechanism of action of (4E)-1-{5-[(2-fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-4-[hydroxy(5-methylfuran-2-yl)methylidene]-5-(pyridin-4-yl)pyrrolidine-2,3-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s various functional groups allow it to bind to these targets, potentially inhibiting their activity or altering their function. This can lead to a range of biological effects, depending on the target and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- (4E)-1-{5-[(2-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-4-[hydroxy(5-methylfuran-2-yl)methylidene]-5-(pyridin-4-yl)pyrrolidine-2,3-dione
- (4E)-1-{5-[(2-bromobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-4-[hydroxy(5-methylfuran-2-yl)methylidene]-5-(pyridin-4-yl)pyrrolidine-2,3-dione
Uniqueness
The presence of the 2-fluorobenzyl group in (4E)-1-{5-[(2-fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-4-[hydroxy(5-methylfuran-2-yl)methylidene]-5-(pyridin-4-yl)pyrrolidine-2,3-dione imparts unique electronic properties that can influence its reactivity and interactions with biological targets. This makes it distinct from similar compounds with different substituents.
Properties
Molecular Formula |
C24H17FN4O4S2 |
|---|---|
Molecular Weight |
508.5 g/mol |
IUPAC Name |
1-[5-[(2-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-4-hydroxy-3-(5-methylfuran-2-carbonyl)-2-pyridin-4-yl-2H-pyrrol-5-one |
InChI |
InChI=1S/C24H17FN4O4S2/c1-13-6-7-17(33-13)20(30)18-19(14-8-10-26-11-9-14)29(22(32)21(18)31)23-27-28-24(35-23)34-12-15-4-2-3-5-16(15)25/h2-11,19,31H,12H2,1H3 |
InChI Key |
DGNFYOKPGWRCKU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)C(=O)C2=C(C(=O)N(C2C3=CC=NC=C3)C4=NN=C(S4)SCC5=CC=CC=C5F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{[5-(Tert-butyl)-2-butoxyphenyl]sulfonyl}(4-methyl(2-pyridyl))amine](/img/structure/B12204316.png)

![(7Z)-3-cyclopropyl-7-(2,3-dimethoxybenzylidene)-9-methyl-3,4-dihydro-2H-furo[3,2-g][1,3]benzoxazin-6(7H)-one](/img/structure/B12204328.png)

![7-[2-(3,4-dimethoxyphenyl)ethyl]-6-imino-N-(2-morpholin-4-ylethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B12204340.png)

![(2Z)-2-[(2E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-methylbenzenesulfonate](/img/structure/B12204355.png)
![N-(3-methyl-1-oxo-1-{[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]amino}butan-2-yl)benzamide](/img/structure/B12204360.png)
![5-benzoyl-6-(4-methoxyphenyl)-9-(p-tolyl)-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one](/img/structure/B12204368.png)
![2-[2-Amino-5-(2-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-4-yl]-5-[(2,5-dimethylbenzyl)oxy]phenol](/img/structure/B12204373.png)
![3-(7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)naphthalen-2-ol](/img/structure/B12204380.png)


![N-[(2Z)-3-(2,4-difluorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]cyclopropanecarboxamide](/img/structure/B12204398.png)
